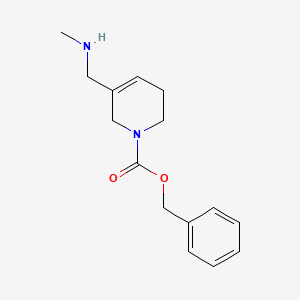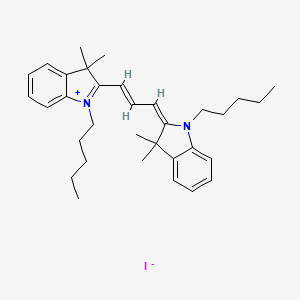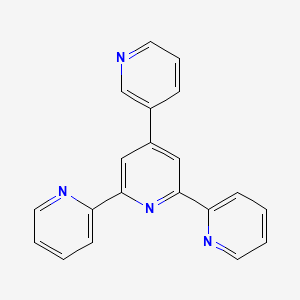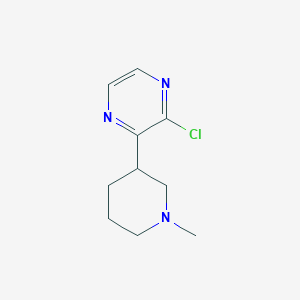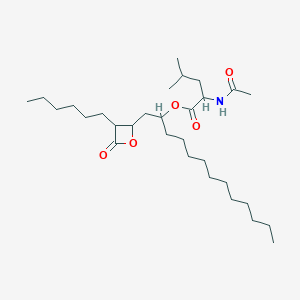
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat (Orlistat Impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is a chemical impurity related to Orlistat, a well-known drug used for weight loss. Orlistat works by inhibiting pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. The impurity, N-Desformyl N-Acetyl (S,S,R,S)-Orlistat, may arise during the synthesis or degradation of Orlistat and can have implications for the drug’s purity and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat typically involves the modification of the Orlistat molecule. This can be achieved through various chemical reactions, including acetylation and de-formylation. The specific reaction conditions, such as temperature, solvents, and catalysts, will depend on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat may involve large-scale chemical reactors and continuous monitoring of reaction parameters. The process must comply with regulatory standards to ensure the impurity levels are within acceptable limits.
Analyse Chemischer Reaktionen
Types of Reactions
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat has various applications in scientific research, including:
Chemistry: Studying the stability and degradation pathways of Orlistat.
Biology: Investigating the biological activity and potential side effects of Orlistat impurities.
Medicine: Assessing the impact of impurities on the efficacy and safety of Orlistat.
Industry: Ensuring the quality control of Orlistat production.
Wirkmechanismus
The mechanism of action of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is related to its structural similarity to Orlistat. It may interact with the same molecular targets, such as pancreatic lipase, but with different efficacy. The pathways involved may include inhibition of enzyme activity and alteration of lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orlistat: The parent compound, used for weight loss.
Other Impurities: Various other impurities that may arise during the synthesis of Orlistat.
Uniqueness
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is unique due to its specific structural modifications, which may affect its chemical and biological properties. Comparing it with other impurities can provide insights into the overall quality and stability of Orlistat.
Eigenschaften
Molekularformel |
C30H55NO5 |
|---|---|
Molekulargewicht |
509.8 g/mol |
IUPAC-Name |
1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C30H55NO5/c1-6-8-10-12-13-14-15-16-17-19-25(35-30(34)27(21-23(3)4)31-24(5)32)22-28-26(29(33)36-28)20-18-11-9-7-2/h23,25-28H,6-22H2,1-5H3,(H,31,32) |
InChI-Schlüssel |
WENJWPDXCKEUOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




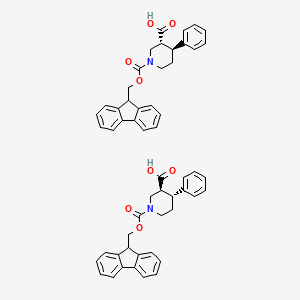
![7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12296708.png)
![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296715.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12296719.png)
![N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B12296728.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12296736.png)
